1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Description

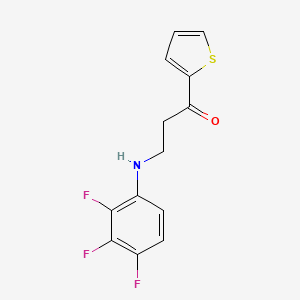

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a propanone derivative featuring a 2-thienyl group at the ketone position and a 2,3,4-trifluoro-substituted anilino moiety at the β-position. The 2-thienyl group contributes π-conjugation and electron-rich characteristics, while the 2,3,4-trifluoroanilino substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-thiophen-2-yl-3-(2,3,4-trifluoroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS/c14-8-3-4-9(13(16)12(8)15)17-6-5-10(18)11-2-1-7-19-11/h1-4,7,17H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPVDMRWVXYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

Formation of the Thienyl Intermediate: The thienyl group can be introduced through a Friedel-Crafts acylation reaction.

Introduction of the Trifluoroanilino Group: This step may involve a nucleophilic substitution reaction where the trifluoroanilino group is attached to the intermediate.

Final Assembly: The final step involves the coupling of the thienyl and trifluoroanilino intermediates to form the desired propanone compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The trifluoroanilino group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone with analogous compounds, focusing on molecular properties, substituent effects, and available research data.

Aromatic Group Variations

Key Findings :

- Electron Effects : The 2-thienyl group (electron-rich) reduces LogP compared to phenyl derivatives (e.g., 4-methylphenyl, LogP 3.8 vs. thienyl 3.2), suggesting improved solubility .

- Substituent Influence: Fluorine atoms on the anilino group increase polarity and metabolic stability. For example, the trifluoroanilino derivatives (LogP ~3.2–3.8) are less lipophilic than non-fluorinated analogs like 3-(4-isopropylanilino)-1-(2-thienyl)-1-propanone (LogP 4.1) .

Anilino Substituent Variations

Key Findings :

- Hydrogen Bonding: Trifluoroanilino derivatives (4 H-bond acceptors) exhibit moderate polarity, while morpholine-substituted analogs lack H-bond donors, reducing solubility .

- Polarity and Reactivity: Nitro- and methoxy-substituted anilino groups (e.g., 2,4-dimethoxyanilino) significantly increase polar surface area (87.2 Ų vs.

Biological Activity

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone, a compound with the molecular formula CHFNOS and a molecular weight of 285.28 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

- Molecular Formula : CHFNOS

- Molecular Weight : 285.28 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The compound features a thienyl group and a trifluoroanilino moiety, which contribute to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thienyl ketones with trifluoroaniline derivatives under controlled conditions. The reaction conditions may vary based on the desired yield and purity of the product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies showed that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC values in the low micromolar range.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Apoptosis induction |

| A549 (Lung) | 4.8 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Fungal Strains : Exhibited antifungal activity against Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Thienyl Group : Enhances lipophilicity and cellular uptake.

- Trifluoroaniline Moiety : Modifies electronic properties, potentially increasing binding affinity to biological targets.

Future Directions

Research into this compound is ongoing to explore:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- In Vivo Studies : Evaluation of efficacy and safety in animal models.

- Analog Development : Synthesis of analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.